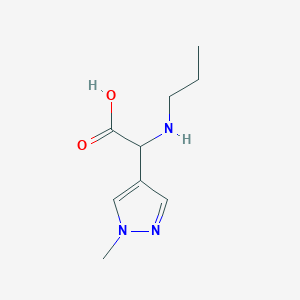
2-(1-methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(1-methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The compound contains a pyrazole ring substituted with a methyl group and a propylamino acetic acid moiety, suggesting potential for biological activity and utility in chemical synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, was achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies involving acylation and cyclization reactions could be employed .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the structural and spectral properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were investigated using these methods, providing insights into the electronic transitions within the molecule . The molecular structure of "this compound" would likely exhibit similar characteristics, with the potential for hydrogen bonding and other intermolecular interactions due to the presence of the amino and carboxylic acid functional groups.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including acylation, cyclization, and addition reactions. The reactivity of these compounds is influenced by the substituents on the pyrazole ring and the reaction conditions. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with different electrophiles led to the formation of interesting bicyclic heterocycles . The "this compound" could similarly participate in diverse reactions, potentially leading to novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like amino and carboxylic acid in "this compound" would influence its solubility in water and organic solvents, as well as its acidity and basicity. The thermal stability of such compounds can be assessed through thermo gravimetric analysis, as demonstrated for related pyrazole derivatives . These properties are crucial for the practical application of the compound in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Heterocyclic Synthesis and Structural Analysis
Cyclic Imide Formation
Research has shown that derivatives of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid can undergo unexpected reactions leading to cyclic imides. These reactions are influenced by the nature of reagents and the acidity of the medium, allowing the controlled production of various bicyclic heterocycles (Smyth et al., 2007).
Structural and Spectral Investigations
Pyrazole-4-carboxylic acid derivatives, similar to 2-(1-methyl-1H-pyrazol-4-yl)-2-(propylamino)acetic acid, have been extensively studied for their structural properties. This includes characterization by NMR, IR spectroscopy, and X-ray diffraction, providing valuable insights into the molecular structure and electronic transitions (Viveka et al., 2016).
Synthesis of New Ring Systems
The derivatives of pyrazole compounds, similar in structure to this compound, have been utilized in the synthesis of novel ring systems like pyrimido[1,2:2′,3′]pyrazolo[1,5‐a]pyrimidines. This demonstrates the compound's utility in creating new heterocyclic structures (Elnagdi et al., 1975).
Catalytic Applications
- Ammoxidation of Alcohols: Compounds structurally related to this compound have been used as ligands in copper complexes for the ammoxidation of alcohols. This highlights the potential application of such compounds in catalysis and organic synthesis (Xie et al., 2014).
Multicomponent Assembling
- Multicomponent Reaction for 2-Amino-4-(1H-pyrazol-4-yl)-4H-chromenes Synthesis: A sodium acetate-catalyzed multicomponent reaction using compounds structurally related to this compound led to the efficient formation of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. This showcases the compound's utility in facilitating diverse, large-scale synthesis processes (Elinson et al., 2014).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel: Derivatives of this compound have been studied as potential corrosion inhibitors for mild steel in acidic media. This indicates the compound's potential application in industrial maintenance and material science (Lgaz et al., 2018).
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-2-(propylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-10-8(9(13)14)7-5-11-12(2)6-7/h5-6,8,10H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBISGEKHLYMXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C1=CN(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)
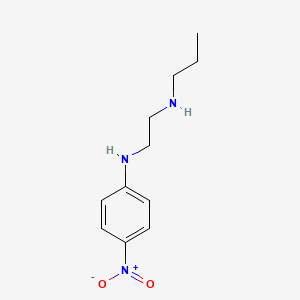
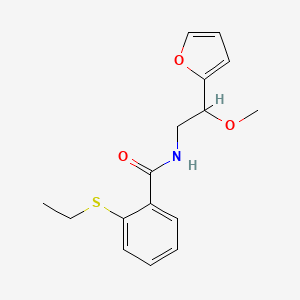
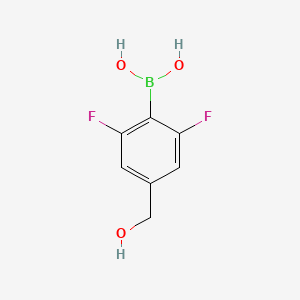
![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)
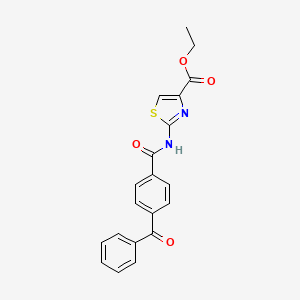


![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)
![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)
![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)
![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)
![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)